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molecular formula C8H10INO B8686301 4-Iodo-2-propoxy-pyridine

4-Iodo-2-propoxy-pyridine

Cat. No. B8686301
M. Wt: 263.08 g/mol
InChI Key: HEBNLYZZBJXABK-UHFFFAOYSA-N
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Patent
US08877754B2

Procedure details

0.58 g (25 mmol) sodium are carefully added to 40 mL n-propanol in several portions. The mixture is stirred for 45 min. After that time, 6.0 g (25 mmol) 2-chloro-4-iodo-pyridine are slowly added to the mixture. The mixture is stirred at reflux for 3 h. Subsequently, water is added and the solvent is removed in vacuo. The residue is taken up in 20 mL DMF/MeOH, filtrated and the filtrate is purified by RP-HPLC (MeOH/H2O/NH3).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:5])[CH2:3][CH3:4].Cl[C:7]1[CH:12]=[C:11]([I:13])[CH:10]=[CH:9][N:8]=1>O>[I:13][C:11]1[CH:10]=[CH:9][N:8]=[C:7]([O:5][CH2:2][CH2:3][CH3:4])[CH:12]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
[Na]
Name
Quantity
40 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate is purified by RP-HPLC (MeOH/H2O/NH3)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
IC1=CC(=NC=C1)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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